
1,4-Diiodo-2-ethyl-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diiodo-2-ethyl-3-fluorobenzene: is an organic compound with the molecular formula C8H7FI2 It is a derivative of benzene, where two iodine atoms, one ethyl group, and one fluorine atom are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diiodo-2-ethyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactionsThe general mechanism includes the formation of a sigma complex followed by the elimination of a proton to restore aromaticity .
Industrial Production Methods: Industrial production of such compounds typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diiodo-2-ethyl-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation of the ethyl group can produce benzoic acid derivatives.
- Reduction can lead to the formation of ethylbenzene derivatives.
Scientific Research Applications
Chemistry: 1,4-Diiodo-2-ethyl-3-fluorobenzene is used as a building block in organic synthesis. It is valuable in the preparation of more complex aromatic compounds and in the study of reaction mechanisms.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1,4-Diiodo-2-ethyl-3-fluorobenzene exerts its effects is primarily through electrophilic aromatic substitution. The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to restore aromaticity . The specific molecular targets and pathways involved depend on the nature of the substituents and the conditions of the reaction.
Comparison with Similar Compounds
- 1,4-Diiodo-2-fluorobenzene
- 1,4-Diiodo-2-ethylbenzene
- 1,4-Diiodo-3-fluorobenzene
Comparison: 1,4-Diiodo-2-ethyl-3-fluorobenzene is unique due to the presence of both ethyl and fluorine substituents on the benzene ring. This combination of substituents can influence the compound’s reactivity and the types of reactions it can undergo. For example, the ethyl group can participate in oxidation and reduction reactions, while the fluorine atom can affect the compound’s electronic properties and reactivity in substitution reactions.
Properties
Molecular Formula |
C8H7FI2 |
|---|---|
Molecular Weight |
375.95 g/mol |
IUPAC Name |
2-ethyl-3-fluoro-1,4-diiodobenzene |
InChI |
InChI=1S/C8H7FI2/c1-2-5-6(10)3-4-7(11)8(5)9/h3-4H,2H2,1H3 |
InChI Key |
UEGUXZTWRIXFDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1F)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


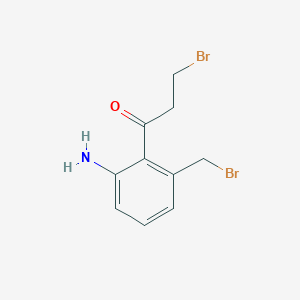
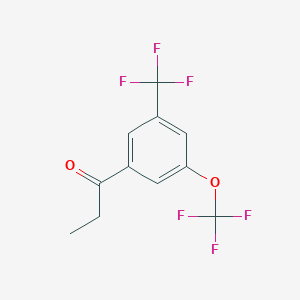
![N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B14061050.png)
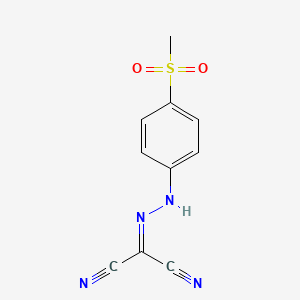
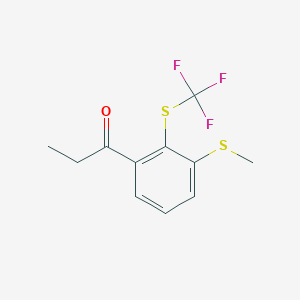
![1-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B14061063.png)
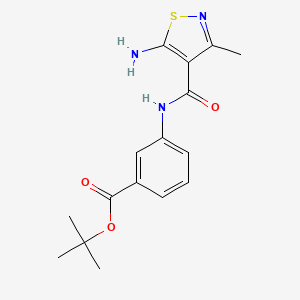


![[(2S)-5-(acetyloxymethyl)-2-[6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14061073.png)
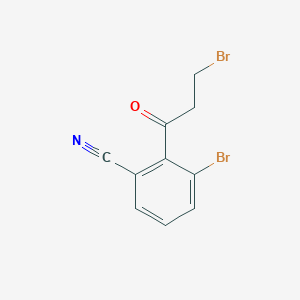
![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate](/img/structure/B14061105.png)


